molecular formula C8H16ClNO2S B13592742 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride

Katalognummer: B13592742
Molekulargewicht: 225.74 g/mol
InChI-Schlüssel: KSAFWEFXUVUNSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride is a synthetic compound with a unique structure that includes a thiane ring, an amino group, and a prop-2-en-1-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride typically involves the following steps:

    Formation of the Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added via alkylation reactions using prop-2-en-1-yl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiane ring to a thiane-1,1-diol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiane-1,1-diol.

    Substitution: Various substituted thiane derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiane ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiane ring structure but different substituents.

    Sulfonamides: Compounds with similar sulfonamide functional groups.

    Aminothiols: Compounds with both amino and thiol groups.

Uniqueness

4-Amino-4-(prop-2-en-1-yl)-1lambda6-thiane-1,1-dionehydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H16ClNO2S

Molekulargewicht

225.74 g/mol

IUPAC-Name

1,1-dioxo-4-prop-2-enylthian-4-amine;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c1-2-3-8(9)4-6-12(10,11)7-5-8;/h2H,1,3-7,9H2;1H

InChI-Schlüssel

KSAFWEFXUVUNSU-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1(CCS(=O)(=O)CC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.